molecular formula C17H21N3O4 B11670621 2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11670621
M. Wt: 331.4 g/mol
InChI Key: OKMHWWYTOUOGAL-WQRHYEAKSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide: A precursor in the synthesis of the target compound.

    3,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.

    1H-Pyrrol-2-yl derivatives: Compounds with similar pyrrole ring structures.

Uniqueness

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of a pyrrole ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H21N3O4/c1-20-7-5-6-13(20)10-16(21)19-18-11-12-8-14(22-2)17(24-4)15(9-12)23-3/h5-9,11H,10H2,1-4H3,(H,19,21)/b18-11-

InChI Key

OKMHWWYTOUOGAL-WQRHYEAKSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C\C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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